molecular formula C10H10N2O3 B15244783 2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide

2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide

Cat. No.: B15244783
M. Wt: 206.20 g/mol
InChI Key: NJQFZGSOEQJVEX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that features a fused furo-pyridine ring system. This compound is of interest due to its potential biological and pharmaceutical applications, as well as its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine derivative with a suitable furan precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide
  • 2,3-Dimethyl-4-oxo-4,5-dihydroquinoline-7-carboxamide
  • 2,3-Dimethyl-4-oxo-4,5-dihydrobenzofuran-7-carboxamide

Uniqueness

2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide is unique due to its fused furo-pyridine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2,3-dimethyl-4-oxo-5H-furo[3,2-c]pyridine-7-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-4-5(2)15-8-6(9(11)13)3-12-10(14)7(4)8/h3H,1-2H3,(H2,11,13)(H,12,14)

InChI Key

NJQFZGSOEQJVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)NC=C2C(=O)N)C

Origin of Product

United States

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